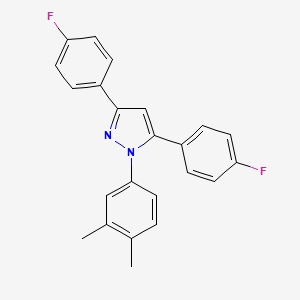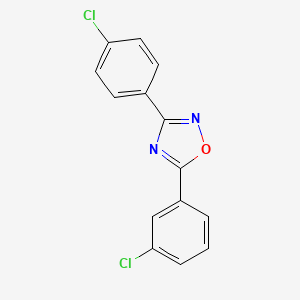![molecular formula C18H15F3N6S B10932600 2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B10932600.png)
2-{[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE is a complex organic compound that features a unique combination of pyrazole, pyrimidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the thiophene derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up the synthesis. The use of high-throughput screening and process optimization techniques ensures the efficient production of the compound with minimal waste and high reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and as a tool for studying reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.
2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.
Uniqueness
The presence of the cyanide group in 2-{[4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-3-YL CYANIDE imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H15F3N6S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[[4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile |
InChI |
InChI=1S/C18H15F3N6S/c1-9-12(8-23-27(9)2)13-6-15(18(19,20)21)25-17(24-13)26-16-11(7-22)10-4-3-5-14(10)28-16/h6,8H,3-5H2,1-2H3,(H,24,25,26) |
InChI Key |
OYLGNRJCEFSSKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC(=N2)NC3=C(C4=C(S3)CCC4)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10932525.png)
![6-cyclopropyl-1-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932528.png)
![(2E)-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B10932529.png)

![(2E)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10932537.png)

![6-(furan-2-yl)-N-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10932543.png)
![4-chloro-1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10932551.png)
![2-[3,5-bis(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10932557.png)
![1-ethyl-N,5-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10932558.png)
![[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{5-[(4-methoxyphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10932578.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10932581.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B10932587.png)
![N-(2,3-dimethylphenyl)-2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B10932597.png)
